2-Amino-6-(aminomethyl)benzothiazole
CAS No.: 496841-89-5
Cat. No.: VC7917107
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496841-89-5 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 6-(aminomethyl)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) |
Standard InChI Key | VSSMEYORQAJPBM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CN)SC(=N2)N |
Canonical SMILES | C1=CC2=C(C=C1CN)SC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzothiazole ring—a fused bicyclic system containing benzene and thiazole rings. The amino () group at position 2 and the aminomethyl () group at position 6 introduce polar and nucleophilic character. The IUPAC name, 6-(aminomethyl)-1,3-benzothiazol-2-amine, reflects this substitution pattern .
Physicochemical Characteristics
Key properties include:
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Melting point: 150–160°C
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Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO)
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Hydrogen bonding capacity: Two hydrogen bond donors and four acceptors, contributing to its interaction with biological targets .
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3 | 0.9 |
Topological Polar Surface Area | 93.2 Ų |
Rotatable Bond Count | 1 |
Heavy Atom Count | 12 |
The relatively low partition coefficient () suggests moderate hydrophilicity, aligning with its solubility profile .
Synthesis and Purification
Synthetic Routes
2-Amino-6-(aminomethyl)benzothiazole is synthesized through functionalization of the benzothiazole scaffold. Common methods include:
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Cyclization of Thiourea Derivatives: Reaction of 2-aminobenzonitrile derivatives with sulfur sources under controlled conditions.
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Nucleophilic Substitution: Introduction of the aminomethyl group via reaction with methylamine or its derivatives.
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Reductive Amination: Conversion of a ketone or aldehyde intermediate at position 6 to the aminomethyl group using reducing agents .
Purification and Quality Control
The compound is typically purified via recrystallization from ethanol or column chromatography, achieving ≥95% purity . Analytical techniques such as HPLC and NMR ensure batch consistency, critical for research applications .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs like 2-amino-6-methylbenzothiazole exhibit broad-spectrum antimicrobial activity, suggesting similar potential for 2-amino-6-(aminomethyl)benzothiazole . The aminomethyl group may enhance membrane penetration, disrupting bacterial cell walls.
Enzyme Inhibition
Preliminary studies indicate inhibition of bacterial dihydrofolate reductase (DHFR), a target for antibiotics. The compound’s amino groups likely interact with the enzyme’s active site, analogous to trimethoprim.
Cellular Pathway Modulation
In eukaryotic systems, the compound may interfere with redox signaling pathways due to its thiazole ring, which can participate in electron transfer reactions.
Industrial and Research Applications
Pharmaceutical Development
As a DHFR inhibitor, the compound serves as a lead structure for novel antibiotics. Its modifiable functional groups allow derivatization to optimize pharmacokinetics .
Materials Science
The benzothiazole core’s aromaticity and sulfur content make it suitable for conductive polymers or corrosion inhibitors.
Agrochemistry
Derivatives are explored as fungicides, leveraging their thiazole moiety’s affinity for fungal cytochrome P450 enzymes.
Structural Analogs and Comparative Analysis
Table 2: Comparison with Benzothiazole Derivatives
Compound | Substituents | Key Properties |
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2-Amino-6-(aminomethyl)benzothiazole | −NH₂, −CH₂NH₂ | Antimicrobial, enzyme inhibition |
2-Amino-6-methylbenzothiazole | −NH₂, −CH₃ | Antimicrobial |
Benzothiazole | None | Precursor for derivatives |
The aminomethyl group in 2-amino-6-(aminomethyl)benzothiazole enhances solubility and target interaction compared to methyl-substituted analogs .
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